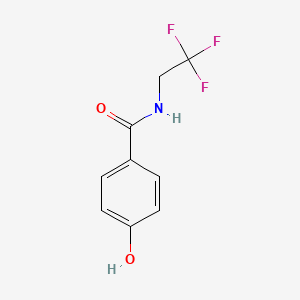
2-(1,4-Diazepan-1-yl)benzonitrile
Übersicht
Beschreibung
“2-(1,4-Diazepan-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is 1S/C12H15N3.ClH/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-9H2;1H . This indicates the presence of a chlorine atom in the hydrochloride form of the compound.Physical And Chemical Properties Analysis
“2-(1,4-Diazepan-1-yl)benzonitrile” has a predicted boiling point of 377.6° C at 760 mmHg, a predicted density of 1.1 g/cm^3, and a predicted refractive index of n 20D 1.59 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Bistriazenes
A study by Tingley and Vaughan (2006) explores the synthesis of a series of bistriazenes, utilizing 1,4-diaminobutane and formaldehyde in the reaction with diazonium salts. This process results in compounds characterized by IR and NMR spectroscopy, with their structure confirmed by X-ray crystallography. These bistriazenes are significant for their inclusion of the novel saturated heterocycle, 1,3-diazepane, demonstrating the versatility of 1,4-diazepan-1-yl in synthesizing novel compounds (Tingley & Vaughan, 2006).
Anti-Tubercular Agents
Naidu et al. (2016) synthesized and evaluated a series of compounds for anti-tubercular activity, where 1,4-diazepan-1-yl played a critical role. The compounds exhibited varying degrees of minimum inhibitory concentration against Mycobacterium tuberculosis. This research highlights the potential of 2-(1,4-Diazepan-1-yl)benzonitrile derivatives in developing new anti-tubercular agents (Naidu et al., 2016).
Synthesis of Biologically Active Compounds
Chen et al. (2014) demonstrated the N-alkylation of 2-aminobenzonitriles, showing the synthesis of various 2-N-pyridylmethyl benzonitriles. This study is important for its exploration in synthesizing biologically interesting compounds, highlighting the relevance of 1,4-diazepan-1-yl structures in medicinal chemistry (Chen et al., 2014).
Antimicrobial and Anticancer Activities
Verma et al. (2015) synthesized a series of compounds involving 1,4-diazepin-1-yl and evaluated them for antimicrobial and anticancer activities. This study underscores the potential therapeutic applications of 1,4-diazepan-1-yl derivatives in treating various diseases (Verma et al., 2015).
Synthesis of 1,4-Diazepines
Maiti et al. (2020) developed a method for synthesizing 1,4-diazepanes and benzo[b][1,4]diazepines. This study illustrates the synthetic versatility of 1,4-diazepan-1-yl in forming complex heterocyclic structures, expanding the scope of chemical synthesis in pharmaceutical research (Maiti et al., 2020).
Synthesis of Benzodiazepines
Palimkar et al. (2007) reported a novel one-pot synthesis method for benzo[b][1,4]diazepines, showcasing the role of 1,4-diazepan-1-yl in the creation of benzodiazepines with potential medicinal applications (Palimkar et al., 2007).
Novel σ1 Receptor Ligands
Fanter et al. (2017) synthesized 1,4-diazepanes as novel σ1 receptor ligands, starting from enantiomerically pure amino acids. This research indicates the importance of 1,4-diazepan-1-yl structures in developing new pharmaceutical agents (Fanter et al., 2017).
Falcipain-2 Inhibitors
Mahesh et al. (2014) designed and synthesized 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as new falcipain-2 inhibitors, demonstrating the therapeutic potential of 1,4-diazepan-1-yl derivatives in treating human malaria (Mahesh et al., 2014).
Epoxidation Catalyst
Sankaralingam and Palaniandavar (2014) investigated manganese(III) complexes of 1,4-diazepane derivatives as catalysts for olefin epoxidation, showing the chemical utility of 1,4-diazepan-1-yl in catalysis (Sankaralingam & Palaniandavar, 2014).
Safety And Hazards
“2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion, skin contact, and inhalation, among others .
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMNMBDKTWPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




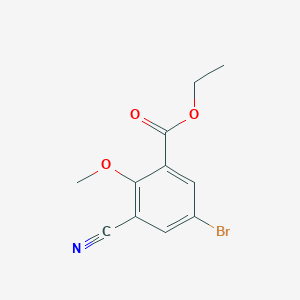

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)
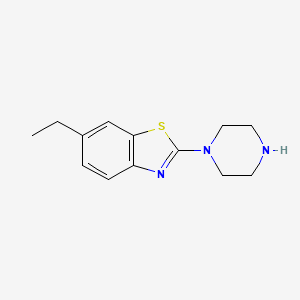
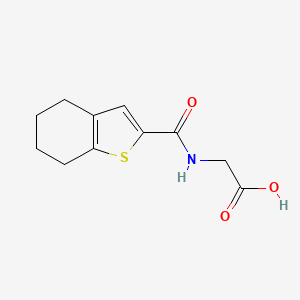
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)
![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
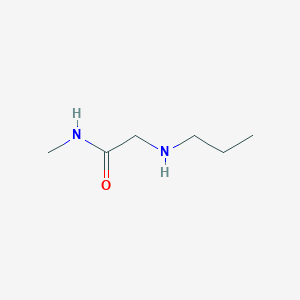
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
